molecular formula C17H19N3O4S B2389791 N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688055-27-8

N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No. B2389791
CAS RN: 688055-27-8
M. Wt: 361.42
InChI Key: OWPBUEZXYBQTAQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study focused on a similar compound series, including 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, revealed broad-spectrum antitumor efficacy against various cancer cell lines. Some compounds showed particular effectiveness against renal and lung cancer cell lines, as well as leukemia, indicating potential applications in cancer therapy (Mohamed et al., 2016).

Thymidylate Synthase Inhibition

A related compound, N-[4-[2-Propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-d-glutamic acid, known as ONX 0801, has been identified as a thymidylate synthase inhibitor. It selectively targets tumor cells via α-folate receptor-mediated transport, indicating its potential in targeted cancer therapy with lower toxicity (Tochowicz et al., 2013).

Antioxidant and Cytotoxic Activities

New polyphenolic derivatives of quinazolin-4(3H)-one, similar in structure, exhibited significant antioxidant and cytotoxic activities. These compounds showed higher toxicity against cancerous cell lines and compatibility with normal cells, suggesting their utility in cancer treatment (Pele et al., 2022).

Novel Synthesis Approaches

Studies have also explored novel synthesis methods for quinazolinone derivatives, focusing on their potential biological activities. This includes the synthesis of 1,3-diamino-6,7-dimethoxyisoquinoline derivatives, which, although primarily evaluated for alpha-adrenoceptor binding affinity, showcase the diverse synthetic approaches applicable to quinazolinone derivatives (Bordner et al., 1988).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antineoplastic and antimonoamineoxidase properties , suggesting potential targets could be cancer cells and monoamine oxidase enzymes.

Mode of Action

Based on its structural similarity to other quinazoline derivatives , it may interact with its targets by binding to specific receptor sites, thereby inhibiting their function and leading to downstream effects.

Biochemical Pathways

Given its reported antineoplastic and antimonoamineoxidase activities , it may be involved in pathways related to cell growth and neurotransmitter metabolism.

Result of Action

Based on its reported antineoplastic and antimonoamineoxidase activities , it may lead to the inhibition of cell growth and modulation of neurotransmitter levels.

properties

IUPAC Name

N-cyclopentyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-15(18-10-3-1-2-4-10)5-6-20-16(22)11-7-13-14(24-9-23-13)8-12(11)19-17(20)25/h7-8,10H,1-6,9H2,(H,18,21)(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPBUEZXYBQTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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